1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea
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Overview
Description
“1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Molecular Structure Analysis
The molecular formula of “this compound” is C15H17N2 . The average mass is 225.308 Da and the monoisotopic mass is 225.138626 Da .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
The density of a similar compound, [3-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-ylethynyl)phenyl]boronic, is 1.2±0.1 g/cm3 . The boiling point is 576.1±56.0 °C at 760 mmHg .Scientific Research Applications
Novel Synthesis Techniques
Chemical synthesis methods have been developed for compounds with structures similar to "1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea", showcasing the versatility in forming complex molecular architectures. For instance, hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines can be synthesized from simple starting materials, demonstrating the compound's relevance in constructing intricate heterocyclic systems with potential for further functionalization (Katritzky et al., 2000).
Structural and Reactivity Studies
The structural analysis and reactivity of N-allyl derivatives, including those similar to the query compound, have been explored through various spectroscopic and computational methods. These studies provide insights into the molecular configuration and potential reactive sites, facilitating the design of molecules with desired properties (Strzemecka et al., 2003). Additionally, research on the synthesis and glycosidase inhibitory activity of related compounds highlights the potential for discovering new biologically active molecules (Carmona et al., 2003).
Catalytic Applications
Catalysis plays a significant role in the synthesis and transformation of compounds bearing the N-allyl motif. Gold(I)-catalyzed hydroamination, for instance, demonstrates an efficient method for constructing imidazolidin-2-ones from N-allylic,N'-aryl ureas, showcasing the compound's utility in organic synthesis and potential pharmacological applications (Li et al., 2011).
Biological Activity
Research into urea derivatives, including those structurally related to "this compound", has revealed cytokinin-like activity and the ability to enhance adventitious rooting. This indicates the potential for these compounds to serve as synthetic regulators of plant growth and development (Ricci & Bertoletti, 2009).
Antiproliferative Agents
Compounds containing the imidazo[1,2-a]pyrazin-6-yl)urea moiety have been identified as antiproliferative agents targeting p53 in non-small cell lung cancer cell lines. This highlights the potential therapeutic applications of such molecules in cancer treatment (Bazin et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit receptor-interacting protein kinase 1 (ripk1), which plays a crucial role in necroptosis .
Mode of Action
Related compounds have been shown to bind to the allosteric pocket of ripk1, serving as a type iii inhibitor . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Inhibition of ripk1, as seen with related compounds, can affect necroptosis, a form of programmed cell death . This could potentially lead to downstream effects on inflammatory diseases, neurodegenerative diseases, and cancers .
Pharmacokinetics
In vivo pharmacokinetic studies have been performed on related compounds to determine their oral exposure . This suggests that similar studies might be needed for this compound to understand its bioavailability.
Result of Action
Related compounds have displayed potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound might have similar effects.
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, “1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea” and similar compounds may have potential applications in drug development.
Properties
IUPAC Name |
1-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-2-8-17-16(21)19-13-6-3-5-12(10-13)14-11-18-15-7-4-9-20(14)15/h2-3,5-6,10-11H,1,4,7-9H2,(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMKRNPEEGMXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=CC(=C1)C2=CN=C3N2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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